N-Methylepinephrine

Description

Structure

3D Structure

Properties

IUPAC Name |

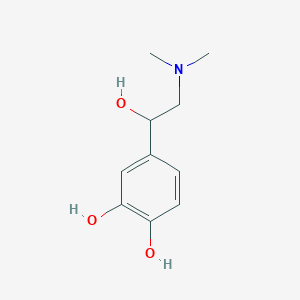

4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,12-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLATYNCITHOLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871762 | |

| Record name | N-Methyladrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-99-4 | |

| Record name | N-Methylepinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methadrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyladrenaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(dimethylamino)-1-hydroxyethyl]pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLEPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12BO931W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and History of N-Methylepinephrine: A Technical Guide

Abstract

N-Methylepinephrine, a methylated derivative of the vital hormone and neurotransmitter epinephrine, represents a fascinating yet often overlooked molecule in the broader history of catecholamine research. This technical guide provides an in-depth exploration of the discovery, history, and scientific understanding of this compound for researchers, scientists, and drug development professionals. We will delve into its origins, from the foundational discoveries of its parent compound, epinephrine, to its identification as a naturally occurring metabolite and a synthetically accessible analog. This guide will cover the historical context of its synthesis, its biosynthesis, and the early pharmacological investigations that sought to elucidate its physiological role and structure-activity relationships within the catecholamine family.

Introduction: The Dawn of Adrenal Research and the Discovery of Epinephrine

The story of this compound is intrinsically linked to the groundbreaking discoveries surrounding the adrenal gland and its potent chemical messengers in the late 19th and early 20th centuries. Initial investigations into adrenal extracts revealed profound physiological effects, most notably a significant increase in blood pressure.

In 1895, English physician George Oliver and physiologist Edward Albert Schäfer were among the first to systematically describe the potent pressor effects of a substance derived from the adrenal medulla.[1] This seminal work laid the groundwork for the isolation and identification of the active principle. The American physiological chemist John Jacob Abel and, independently, the Japanese-American biochemist Jokichi Takamine, are credited with isolating and identifying this substance by 1900, which came to be known as epinephrine (or adrenaline).[1]

The chemical structure of epinephrine was soon elucidated, and its synthesis was a major goal for chemists of the era. In 1904, Friedrich Stolz, a German chemist, was the first to synthesize the hormone, with Henry Drysdale Dakin also achieving this feat independently around the same time.[1][2] This achievement marked a pivotal moment in pharmacology, making the pure hormone readily available for research and therapeutic use.

The early 20th century was a period of intense investigation into the structure-activity relationships of epinephrine and related compounds. This exploration into synthetic analogs and derivatives set the stage for the eventual discovery and characterization of molecules like this compound.

The Emergence of this compound: A Tale of Synthesis and Natural Occurrence

While the historical record of the first specific chemical synthesis of this compound is not as prominently documented as that of its parent compound, it is highly probable that its synthesis occurred during the extensive structure-activity relationship studies on N-alkylated analogs of epinephrine in the first half of the 20th century. These studies aimed to understand how modifications to the amine group of epinephrine influenced its pharmacological properties.

Hypothetical Early Synthesis Protocol:

A plausible early synthetic route to this compound would have involved the reaction of epinephrine with a methylating agent. Below is a generalized, hypothetical protocol based on chemical principles known at the time.

Experimental Protocol: Hypothetical Early Synthesis of this compound

-

Protection of Catechol Hydroxyls: The two hydroxyl groups on the catechol ring of epinephrine would first need to be protected to prevent their methylation. This could be achieved by reacting epinephrine with an acetylating agent like acetic anhydride in the presence of a mild base.

-

N-Methylation: The resulting diacetyl-epinephrine would then be subjected to N-methylation. A common method of the time was the Eschweiler-Clarke reaction, which involves reacting the secondary amine with formaldehyde and formic acid. Alternatively, a methyl halide, such as methyl iodide, could be used in the presence of a base.

-

Deprotection: The final step would be the removal of the acetyl protecting groups to regenerate the free catechol hydroxyls. This is typically achieved by acid or base-catalyzed hydrolysis.

-

Purification: The final product, this compound, would then be purified, likely through recrystallization of its salt form (e.g., hydrochloride or tartrate).

It wasn't until decades later that this compound was definitively identified as a naturally occurring compound in humans. In 1987, a study by Gerlo, Malfait, and Dupont provided the first identification and quantification of this compound in human urine using high-performance liquid chromatography and gas chromatography-mass spectrometry.[5] This discovery confirmed that this compound is not merely a synthetic curiosity but a metabolite of endogenous catecholamines. The study found that the excretion of this compound was slightly less than that of epinephrine and was elevated in some patients with pheochromocytoma, a tumor of the adrenal medulla.[5]

Biosynthesis and Metabolism: The Role of Phenylethanolamine N-Methyltransferase (PNMT)

The biosynthesis of epinephrine from norepinephrine is a well-established pathway catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT).[6][7] This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom of norepinephrine.

The natural occurrence of this compound suggests that a similar enzymatic process might be responsible for its formation, likely through the further methylation of epinephrine. While PNMT is primarily known for the monomethylation of norepinephrine, it is plausible that under certain conditions, it or another N-methyltransferase could catalyze the second methylation of the amine group of epinephrine to form this compound.

Signaling Pathway: Catecholamine Biosynthesis

Caption: A generalized workflow for the analysis of this compound in biological fluids.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical or fluorescence detection is a highly sensitive and selective method for the analysis of catecholamines and their metabolites. The separation is typically achieved on a reverse-phase column, and the detection method provides the necessary sensitivity to measure the low concentrations present in biological fluids.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the unambiguous identification of compounds. After extraction and derivatization to increase volatility, the sample is introduced into the gas chromatograph for separation. The mass spectrometer then provides a unique fragmentation pattern, or "fingerprint," for the molecule, confirming its identity.

Conclusion and Future Perspectives

The history of this compound illustrates the intricate and often non-linear path of scientific discovery. From its likely origins in the early exploratory synthesis of epinephrine analogs to its later confirmation as a natural human metabolite, this compound stands as a testament to the enduring quest to understand the complexities of catecholamine biology. While not as extensively studied as its more famous relatives, epinephrine and norepinephrine, its existence raises intriguing questions about the finer points of catecholamine metabolism and function.

Future research may focus on elucidating the specific enzymatic pathways responsible for the formation of this compound in vivo and its potential physiological or pathophysiological roles. Further investigation into its pharmacological properties with modern receptor binding and functional assays could provide a more complete picture of its place within the adrenergic signaling landscape. For drug development professionals, a deeper understanding of the metabolism of catecholamines, including the formation of minor metabolites like this compound, can inform the design of more specific and effective adrenergic drugs.

References

-

Lands, A. M., & Nash, V. L. (1947). Sympathin I-mimetic action of N-alkyl analogues of epinephrine. Federation Proceedings, 6(1 Pt 2), 147. [3]2. Gerlo, E., Malfait, R., & Dupont, A. G. (1987). Identification and quantification of this compound in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 414(2), 301-311. [5]3. Britannica, The Editors of Encyclopaedia. "epinephrine". Encyclopedia Britannica, 8 Jan. 2026, [Link]. Accessed 14 January 2026. [1]4. Sneader, W. (2001). The discovery and synthesis of epinephrine. Drug news & perspectives, 14(8), 491–494. [1]5. American Chemical Society. (2025, October 27). Adrenaline. [Link] [2]6. PubMed. (n.d.). Norepinephrine methylation in fetal rat adrenals. Retrieved January 14, 2026, from [Link] [6]7. PubMed. (n.d.). The pharmacology of N-alkyl homologues of epinephrine. Retrieved January 14, 2026, from [Link] [4]8. PubMed. (n.d.). Inheritance of adrenal phenylethanolamine N-methyltransferase activity in the rat. Retrieved January 14, 2026, from [Link]

Sources

N-Methylepinephrine as a Key Metabolite of Methyldopa: A Technical Guide for Researchers

Introduction

Methyldopa, a cornerstone in the management of hypertension, particularly in pregnant patients, presents a fascinating case of prodrug pharmacology.[1][2] Its therapeutic antihypertensive effect is not mediated by the parent compound itself, but rather through its conversion in the central nervous system to bioactive metabolites.[2][3][4] This guide delves into the metabolic journey of methyldopa, with a specific focus on the formation and significance of N-methylepinephrine. We will explore the enzymatic cascade responsible for this transformation, the analytical methodologies required for its precise quantification in biological matrices, and the physiological implications of its action as a "false neurotransmitter." This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the intricate mechanisms underpinning methyldopa's therapeutic efficacy.

The Metabolic Pathway: From Prodrug to Bioactive "False Neurotransmitter"

The bioactivation of methyldopa is a multi-step enzymatic process that mirrors the endogenous catecholamine synthesis pathway. This metabolic cascade ultimately yields this compound, a compound that plays a central role in the drug's antihypertensive action.

-

Decarboxylation to α-Methyldopamine: Following administration, methyldopa is taken up by adrenergic neurons. Inside these neurons, the enzyme Dopa-decarboxylase facilitates the removal of a carboxyl group from methyldopa, converting it into α-methyldopamine.[3]

-

β-Hydroxylation to α-Methylnorepinephrine: Subsequently, the enzyme dopamine β-hydroxylase acts on α-methyldopamine, adding a hydroxyl group to the beta-carbon of the side chain. This reaction results in the formation of α-methylnorepinephrine, a key intermediate metabolite.[3][5]

-

N-Methylation to this compound: The final and crucial step in this pathway is the N-methylation of α-methylnorepinephrine. This reaction is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), which transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the amine group of α-methylnorepinephrine.[5][6][7] The product of this reaction is this compound (also known as α-methylepinephrine).

The concept of a "false neurotransmitter" is central to understanding methyldopa's mechanism of action.[3] this compound, being structurally similar to the endogenous neurotransmitter norepinephrine, is stored in synaptic vesicles and released upon neuronal stimulation.[3] However, it exhibits a lower affinity and efficacy at postsynaptic α1-adrenergic receptors compared to norepinephrine. More importantly, it acts as a potent agonist at presynaptic α2-adrenergic receptors, which function as autoreceptors to inhibit the further release of norepinephrine.[2][5] This dual action—displacing the more potent norepinephrine and stimulating inhibitory presynaptic receptors—leads to a reduction in overall sympathetic outflow from the central nervous system, resulting in vasodilation and a decrease in blood pressure.[2]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 3. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 4. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evidence that alpha-methylepinephrine is an antihypertensive metabolite of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

Endogenous presence of N-Methylepinephrine in mammals

An In-Depth Technical Guide to the Endogenous N-Methylation of Catecholamines in Mammals

Executive Summary

The process of N-methylation is a pivotal biochemical reaction in mammalian physiology, fundamentally enabling the synthesis of the critical stress hormone and neurotransmitter, epinephrine (adrenaline), from its precursor, norepinephrine (noradrenaline). This transformation is catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT), which is predominantly located in the adrenal medulla and specific neurons within the brainstem. The expression and activity of PNMT are tightly regulated by both hormonal cues, primarily glucocorticoids, and neural inputs, ensuring that epinephrine production is precisely matched to physiological demands, particularly during the "fight-or-flight" response. While the term "N-Methylepinephrine" is a valid chemical descriptor, within the context of endogenous mammalian biochemistry, the physiologically synthesized and active molecule resulting from the N-methylation of norepinephrine is epinephrine. Understanding the nuances of this pathway, from its molecular underpinnings to its systemic effects and analytical detection, is crucial for researchers in neurobiology, endocrinology, and pharmacology. This guide provides a comprehensive exploration of the biosynthesis of N-methylated catecholamines, their physiological regulation and function, and the state-of-the-art analytical methodologies for their quantification.

Part 1: Foundational Biochemistry of Catecholamine N-Methylation

The conversion of norepinephrine to epinephrine is the terminal and a highly regulated step in the catecholamine biosynthetic pathway. This section delves into the molecular machinery responsible for this critical N-methylation reaction.

The Central Enzyme: Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT; EC 2.1.1.28) is the sole enzyme responsible for the synthesis of epinephrine.[1] In humans, the gene for PNMT is located on chromosome 17, encoding a protein of approximately 30 kDa.[1][2] Its primary sites of expression are the chromaffin cells of the adrenal medulla and select adrenergic neurons in the medulla oblongata.[1]

The catalytic action of PNMT involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the primary amine of norepinephrine.[1][3] This S-adenosylmethionine-dependent methylation is a common mechanism in biological systems for modifying the structure and function of small molecules and proteins.

The Catecholamine Biosynthesis Pathway

Epinephrine synthesis is the culmination of a multi-step enzymatic pathway that begins with the amino acid L-tyrosine.[4][5] The process is a classic example of sequential enzymatic modification to produce a series of biologically active molecules.

-

Tyrosine Hydroxylation: The pathway begins when Tyrosine Hydroxylase (TH) converts L-tyrosine to L-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the synthesis of all catecholamines.[4]

-

DOPA Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) then removes a carboxyl group from L-DOPA to form dopamine.

-

Dopamine Hydroxylation: Dopamine is transported into synaptic vesicles where Dopamine β-hydroxylase (DBH) hydroxylates it to form norepinephrine.[4]

-

Norepinephrine N-Methylation: In cells expressing PNMT, norepinephrine is transported out of the vesicles into the cytoplasm where PNMT catalyzes its N-methylation to form epinephrine, using SAM as the methyl donor.[3][4] The newly synthesized epinephrine is then transported back into chromaffin granules for storage and subsequent release.[4]

Caption: The mammalian catecholamine biosynthesis pathway.

Substrate Specificity of PNMT

While the principal physiological substrate for PNMT is (R)-norepinephrine, the enzyme can methylate other β-phenylethanolamines.[6][7] Studies have shown that compounds like phenylethanolamine, octopamine, and normetanephrine can also serve as substrates.[7][8] However, molecules lacking a β-hydroxyl group, such as phenylethylamines and amphetamines, are not substrates and instead act as inhibitors of PNMT.[7] Structural studies have revealed that an extended conformation of the aminoethyl side chain is necessary for simultaneous binding of both the amino and hydroxyl groups to the PNMT active site, a requirement for catalysis.[6]

Part 2: Physiological Regulation and Function

The production of epinephrine is dynamically regulated to meet the body's needs, particularly in response to stress. This regulation occurs at the level of the PNMT enzyme and has profound consequences for systemic physiology through adrenergic signaling.

Regulation of PNMT Expression and Activity

PNMT expression and the subsequent synthesis of epinephrine are controlled by a dual mechanism involving both hormonal and neural signals.[3]

-

Hormonal Control: The adrenal medulla is anatomically contiguous with the adrenal cortex, which produces glucocorticoids (e.g., cortisol).[3] High local concentrations of glucocorticoids are a primary stimulus for the expression of the PNMT gene, thereby driving epinephrine production.[3][9] This anatomical arrangement creates a direct link between the hypothalamic-pituitary-adrenal (HPA) axis and the sympatho-adrenomedullary system.

-

Neural Control: The adrenal gland is innervated by the splanchnic nerve. Neural stimulation, particularly during stress, not only triggers the release of stored epinephrine but also enhances its biosynthesis to replenish cellular stores.[3]

The Product: Epinephrine - A Key Mediator of the Stress Response

Epinephrine released from the adrenal medulla acts as a hormone, traveling through the bloodstream to act on distant tissues.[10] It is a central component of the "fight-or-flight" response, a state of heightened physiological arousal that prepares the organism to confront or flee from a threat.[5] Its effects are widespread and include increasing heart rate, constricting blood vessels in some areas while dilating them in others (e.g., skeletal muscle), mobilizing glucose, and increasing airflow by dilating the bronchioles.[5][11]

Adrenergic Signaling: Differentiating Epinephrine and Norepinephrine

Both epinephrine and its precursor, norepinephrine, exert their effects by binding to adrenergic receptors, which are a class of G protein-coupled receptors. However, they differ in their receptor affinities, leading to distinct physiological profiles.[9]

| Receptor Subtype | Relative Affinity | Key Physiological Responses |

| α1-Adrenergic | NE ≥ EPI | Vasoconstriction, increased peripheral resistance, mydriasis |

| α2-Adrenergic | EPI ≈ NE | Inhibition of norepinephrine release, platelet activation[9] |

| β1-Adrenergic | NE ≥ EPI | Increased heart rate (chronotropy), increased contractility (inotropy)[9] |

| β2-Adrenergic | EPI >> NE | Bronchodilation, vasodilation in skeletal muscle, glycogenolysis[9] |

| Table 1: Comparative affinities and physiological effects of Norepinephrine (NE) and Epinephrine (EPI) at adrenergic receptors. |

Epinephrine's potent activity at β2-receptors is a key differentiator from norepinephrine and underlies its critical role in bronchodilation and metabolic regulation during stress.[9][10]

Clarifying Terminology: Endogenous Epinephrine vs. α-Methylepinephrine

It is critical to distinguish the endogenous hormone epinephrine from related pharmacological compounds. The antihypertensive drug α-methyldopa is metabolized in the body to α-methylnorepinephrine, which can then be converted by PNMT to α-methylepinephrine.[12][13] This metabolite is a potent agonist at central α2-adrenergic receptors and contributes to the drug's therapeutic effect.[13][14][15] However, α-methylepinephrine is not a naturally occurring, endogenous molecule in mammals; it is a metabolite of a xenobiotic. The endogenous product of PNMT activity on norepinephrine is exclusively epinephrine.

Part 3: Analytical Methodologies for Detection and Quantification

The accurate measurement of endogenous catecholamines like epinephrine is essential for both basic research and clinical diagnostics. However, this presents significant analytical challenges due to their very low concentrations in biological matrices and the presence of numerous interfering substances.[16]

Sample Preparation: The Critical First Step

Effective sample preparation is paramount to enrich the target analytes and remove interfering compounds before instrumental analysis.[16] Solid-Phase Extraction (SPE) is a widely used and robust technique for this purpose.[16][17]

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol: Solid-Phase Extraction (SPE) for Catecholamine Enrichment

-

Cartridge Selection: Choose a cation-exchange SPE cartridge. Catecholamines are protonated at physiological pH and will bind to the negatively charged sorbent.

-

Conditioning: Condition the cartridge by passing methanol followed by deionized water or an appropriate buffer to activate the sorbent.

-

Sample Loading: Load the pre-treated biological sample (e.g., plasma, tissue homogenate) onto the cartridge. The catecholamines will be retained.

-

Washing: Wash the cartridge with a weak buffer or water to remove unbound, interfering compounds.

-

Elution: Elute the retained catecholamines using a stronger buffer or a solvent mixture that disrupts the ionic interaction.

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for the analytical instrument.

Core Analytical Techniques

The gold standard for catecholamine quantification is High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method.[17]

3.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For catecholamines, reversed-phase chromatography is most common.[17]

-

HPLC with Fluorescence Detection (HPLC-FLD): This is a highly sensitive method for PNMT activity assays.[18] Since native catecholamines are not fluorescent, a pre- or post-column derivatization step is required. Reagents like 1,2-diphenylethylenediamine can be used to convert catechols into highly fluorescent compounds.[18]

-

HPLC with Electrochemical Detection (HPLC-ECD): This technique leverages the fact that catecholamines are easily oxidized. It offers excellent sensitivity and is a classic method for their detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most specific and sensitive method, providing both separation and mass-based identification and quantification.[16][17] It is the preferred method for complex biological samples.

Protocol: HPLC-FLD Assay for PNMT Activity

This protocol is adapted from methodologies used to measure the enzymatic formation of epinephrine.[18]

-

Enzymatic Reaction: Incubate the enzyme source (e.g., adrenal medulla homogenate) with the substrate norepinephrine and the co-factor S-adenosylmethionine in an appropriate buffer. Include an internal standard (e.g., isoproterenol).

-

Reaction Termination & Extraction: Stop the reaction (e.g., with acid) and extract the catecholamines using the SPE protocol described above.

-

Derivatization: React the eluted sample with 1,2-diphenylethylenediamine to form fluorescent derivatives of epinephrine and the internal standard.

-

HPLC Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use an appropriate mobile phase gradient to separate the fluorescent derivatives.

-

Fluorescence Detection: Monitor the column eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the derivatives.

-

Quantification: Quantify the amount of epinephrine produced by comparing its peak area to that of the internal standard and a standard curve. The detection limit for enzymatically formed epinephrine using this method can be in the sub-picomole range.[18]

3.2.2 Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-resolution technique that requires very small sample volumes. When coupled with amperometric detection, CE can be used to measure endogenous norepinephrine and other catecholamines in micro-dissected tissue samples, such as different chambers of the heart.[19]

Part 4: Conclusion and Future Directions

The endogenous N-methylation of norepinephrine to epinephrine by PNMT is a cornerstone of mammalian stress physiology. This single enzymatic step, tightly regulated by the neuroendocrine system, produces a hormone that orchestrates a complex, body-wide response essential for survival. A thorough understanding of this pathway is fundamental for developing therapeutic strategies for a range of pathologies, including hypertension, heart failure, anxiety disorders, and other stress-related conditions.[11] Future research will likely focus on the epigenetic regulation of the PNMT gene in response to chronic stress, the development of more specific PNMT inhibitors for therapeutic use, and the application of advanced, high-sensitivity analytical techniques to probe the dynamics of epinephrine signaling in discrete neuronal circuits.

References

- Grunewald, G. L., & Vince, M. A. (1988). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. PubMed.

- GeneCards. (n.d.). PNMT Gene - Phenylethanolamine N-Methyltransferase.

- Wong, D. L. (2006). Epinephrine Biosynthesis: Hormonal and Neural Control During Stress. Cellular and Molecular Neurobiology.

- Martin, J. L., et al. (2005).

- Grokipedia. (n.d.). Phenylethanolamine N-methyltransferase. Grokipedia.

- Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase. Wikipedia.

- CVPharmacology. (n.d.). Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. CVPharmacology.

- Tung, C. S., et al. (1983). Central and peripheral cardiovascular effects of alpha-methylepinephrine. Journal of Pharmacology and Experimental Therapeutics.

- Ruffolo, R. R. Jr., & Waddell, J. E. (1982).

- UCSF SMN. (n.d.). Norepinephrine & Epinephrine. UCSF Stress Measurement Network.

- Fuller, R. W., & Snoddy, H. D. (1982). Evidence that α-Methylepinephrine is an Antihypertensive Metabolite of α-Methyldopa. Clinical and Experimental Hypertension. Part A: Theory and Practice.

- Goldstein, D. S., et al. (1982). Evidence That Alpha-Methylepinephrine Is an Antihypertensive Metabolite of Alpha-Methyldopa. PubMed.

- Tung, C. S., et al. (1981).

- Drugs.com. (2024).

- Farooq, S., & Shakir, M. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI.

- Lee, M., et al. (1985). Determination of Phenylethanolamine N-methyltransferase by High-Performance Liquid Chromatography With Fluorescence Detection.

- Saka, C. (2016). Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids.

- Gajjala, S., & Weiner, M. (2024). Physiology, Catecholamines.

- Farr, M., & Tadi, P. (2024). Physiology, Noradrenergic Synapse.

- Lunte, S. M., et al. (2007). Determination of Endogenous Norepinephrine Levels in Different Chambers of the Rat Heart by Capillary Electrophoresis Coupled with Amperometric Detection. PMC - NIH.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Epinephrine Biosynthesis: Hormonal and Neural Control During Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. genecards.org [genecards.org]

- 9. stressmeasurement.org [stressmeasurement.org]

- 10. drugs.com [drugs.com]

- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Evidence that alpha-methylepinephrine is an antihypertensive metabolite of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Central and peripheral cardiovascular effects of alpha-methylepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Determination of phenylethanolamine N-methyltransferase by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of Endogenous Norepinephrine Levels in Different Chambers of the Rat Heart by Capillary Electrophoresis Coupled with Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylepinephrine's Interaction with Adrenergic Receptors: A Mechanistic Guide

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the mechanism of action of N-methylepinephrine on adrenergic receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental pharmacology with actionable experimental protocols to provide a comprehensive understanding of this endogenous catecholamine.

Introduction: The Significance of N-Methylation on Epinephrine's Adrenergic Activity

This compound, an N-methylated derivative of epinephrine, is an endogenous sympathomimetic amine. Its physiological and pharmacological effects are mediated through its interaction with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are the primary targets of the catecholamines epinephrine and norepinephrine. The addition of a methyl group to the amine of epinephrine subtly alters its stereochemistry and electronic distribution, leading to a unique profile of adrenergic receptor affinity and efficacy. Understanding this profile is crucial for elucidating its physiological roles and for the rational design of novel sympathomimetic or sympatholytic agents.

Part 1: Molecular Mechanism of Action of this compound

This compound exerts its effects by binding to and activating both α- and β-adrenergic receptors, albeit with a distinct profile compared to its parent compound, epinephrine.

Interaction with α-Adrenergic Receptors

This compound demonstrates a pronounced activity at α-adrenergic receptors, particularly the α2 subtype.

-

α1-Adrenergic Receptors: Activation of α1-adrenergic receptors by this compound leads to the canonical Gq/11 signaling cascade. This involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is fundamental in mediating smooth muscle contraction, for instance in blood vessels.

-

α2-Adrenergic Receptors: this compound is a potent agonist at α2-adrenergic receptors. The activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This inhibitory effect is crucial in the presynaptic negative feedback loop of norepinephrine release in the central and peripheral nervous systems.

Interaction with β-Adrenergic Receptors

This compound also interacts with β-adrenergic receptors, stimulating the Gs-adenylyl cyclase-cAMP pathway.

-

β1 and β2-Adrenergic Receptors: As an agonist at β1 and β2 receptors, this compound triggers the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. This elevation in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In cardiac tissue, this results in increased heart rate and contractility. In smooth muscle, such as in the bronchi, it leads to relaxation. While it is a potent β-agonist, its efficacy can be lower than that of isoproterenol, a non-selective β-agonist.

Signaling Pathway Overview

Caption: Signaling pathways of this compound at α and β-adrenergic receptors.

Part 2: Experimental Characterization of this compound-Receptor Interactions

To rigorously define the pharmacological profile of this compound, a series of in vitro assays are essential. The following protocols provide a framework for characterizing its binding affinity and functional efficacy at various adrenergic receptor subtypes.

Experimental Workflow

Caption: Workflow for characterizing this compound's adrenergic activity.

Radioligand Binding Assays: Determining Binding Affinity (Ki)

These assays quantify the affinity of this compound for adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the adrenergic receptor subtype of interest (e.g., HEK293-α2A or CHO-β2).

-

Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: Select a high-affinity radiolabeled antagonist for the receptor subtype (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [³H]-dihydroalprenolol for β).

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly separate bound from free radioligand by filtration over glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.

Functional Assays: Measuring Second Messenger Modulation

These assays determine the efficacy (EC50) and maximal response (Emax) of this compound.

1. cAMP Assays (for α2 and β Receptors)

-

Principle: Measures the modulation of intracellular cAMP levels.

-

Methodology:

-

Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate.

-

Stimulation/Inhibition:

-

For β receptors (Gs-coupled): Treat cells with increasing concentrations of this compound.

-

For α2 receptors (Gi-coupled): Co-treat cells with a stimulant of adenylyl cyclase (e.g., forskolin) and increasing concentrations of this compound.

-

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Quantify cAMP levels using a competitive immunoassay, such as HTRF, ELISA, or LANCE.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine EC50 and Emax.

-

2. Phosphatidylinositol Turnover Assays (for α1 Receptors)

-

Principle: Measures the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.

-

Methodology:

-

Cell Labeling: Pre-incubate cells expressing α1 receptors with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: Treat the labeled cells with increasing concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: Stop the reaction and extract the soluble inositol phosphates.

-

Separation: Separate the [³H]-IPs from other components using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted IP fraction by liquid scintillation counting.

-

Data Analysis: Plot the amount of [³H]-IPs accumulated against the log concentration of this compound to determine EC50 and Emax.

-

Part 3: Quantitative Pharmacological Data

The following table summarizes the typical binding affinities and functional potencies of this compound at various adrenergic receptor subtypes. Values are illustrative and can vary depending on the specific experimental conditions and tissue/cell type used.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary Signaling Pathway |

| α1 | 50 - 150 | 100 - 300 | Gq/11 → ↑ IP3/DAG |

| α2 | 5 - 20 | 10 - 50 | Gi/o → ↓ cAMP |

| β1 | 80 - 250 | 150 - 500 | Gs → ↑ cAMP |

| β2 | 100 - 400 | 200 - 800 | Gs → ↑ cAMP |

Conclusion

This compound presents a fascinating case study in catecholamine pharmacology. Its distinct profile of adrenergic receptor activity, characterized by a high potency at α2-adrenergic receptors, underscores the significant impact of subtle molecular modifications on drug-receptor interactions. The experimental framework provided in this guide offers a robust approach for researchers to further dissect the pharmacology of this compound and other novel adrenergic agents, ultimately contributing to a deeper understanding of adrenergic signaling and the development of more selective and effective therapeutics.

References

-

Bock, M. G., et al. (1988). Synthesis and adrenergic activity of a series of N-substituted-2-(3,4-dihydroxyphenyl)cyclopropylamines. Journal of Medicinal Chemistry, 31(9), 1748-1753. [Link]

-

Hoffmann, B. B., & Lefkowitz, R. J. (1980). Radioligand binding studies of adrenergic receptors: new insights into molecular and physiological regulation. Annual Review of Pharmacology and Toxicology, 20, 581-608. [Link]

An In-Depth Technical Guide to the In Vitro Characterization of N-Methylepinephrine

This guide provides a comprehensive framework for the in vitro characterization of N-Methylepinephrine, a catecholamine and a metabolite of epinephrine.[1][2] The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar adrenergic compounds.

Section 1: Foundational Understanding of this compound and Adrenergic Signaling

This compound, also known as N-methyladrenaline, is a derivative of epinephrine.[1] It is structurally similar to endogenous catecholamines like epinephrine and norepinephrine and is known to interact with adrenergic receptors.[3][4][5] Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are categorized into two main groups: α and β receptors. These are further subdivided into α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3) subtypes.[6][7]

The interaction of a ligand like this compound with these receptors initiates a cascade of intracellular signaling events. Agonist binding to β-adrenergic receptors typically activates adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][8] Conversely, α2-adrenergic receptor activation usually inhibits adenylyl cyclase via an inhibitory G protein (Gi), resulting in decreased cAMP levels.[6] α1-adrenergic receptor stimulation activates phospholipase C, leading to the formation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increases intracellular calcium.[6]

Understanding these pathways is critical for designing and interpreting the results of in vitro characterization studies.

Caption: Adrenergic receptor signaling pathways.

Section 2: Pre-Experimental Considerations: Setting the Stage for Robust Data

The quality and reliability of in vitro data are fundamentally dependent on meticulous preparation and the use of well-characterized reagents and cellular systems.

Synthesis and Purity of this compound

For accurate pharmacological assessment, the synthesis of this compound must be well-documented, and the final compound's purity rigorously confirmed. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for verifying the chemical identity and purity of the synthesized compound.[9] Any impurities could lead to confounding results in subsequent biological assays.

Cell Line Selection and Culture

The choice of cell line is a critical determinant of experimental outcomes. It is often advantageous to use cell lines that either endogenously express a known complement of adrenergic receptors or are stably transfected with a specific receptor subtype.[10] This allows for the study of individual receptor subtypes in the absence of interference from others.[10] Commonly used cell lines for studying adrenergic receptors include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, which can be engineered to express high levels of a single receptor subtype.[10][11][12]

Cell Culture Protocol:

-

Maintain cell lines (e.g., HEK293 expressing a specific adrenergic receptor) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Regularly passage the cells to maintain them in the exponential growth phase.

-

Prior to any experiment, ensure cell viability is high (typically >95%) using a method like trypan blue exclusion.

Section 3: Receptor Binding Affinity Determination

Radioligand binding assays remain the gold standard for quantifying the affinity of a compound for a specific receptor.[11][13] These assays can determine the equilibrium dissociation constant (Kd) for a radioligand and the inhibitory constant (Ki) for a competing unlabeled ligand like this compound.

Radioligand Competition Binding Assay

This assay measures the ability of this compound to compete with a known radioligand for binding to a specific adrenergic receptor subtype.

Protocol:

-

Membrane Preparation:

-

Harvest cultured cells expressing the target receptor.

-

Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of the appropriate radioligand (e.g., [3H]prazosin for α1 receptors, [3H]clonidine for α2 receptors, or [3H]dihydroalprenolol for β receptors).[14]

-

Add increasing concentrations of unlabeled this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.[15]

-

Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the bound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filter mats and add scintillation cocktail.

-

Count the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.[15]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Table 1: Representative Binding Affinity Data (Hypothetical)

| Adrenergic Receptor Subtype | Radioligand | This compound Ki (nM) |

| α1A | [3H]Prazosin | 150 |

| α2A | [3H]Clonidine | 50 |

| β1 | [3H]Dihydroalprenolol | 25 |

| β2 | [3H]Dihydroalprenolol | 10 |

Section 4: Functional Potency and Efficacy Assessment

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure a biological response downstream of receptor activation.

cAMP Accumulation Assay

This assay is used to assess the functional activity of this compound at Gs- and Gi-coupled adrenergic receptors.[16][17]

Protocol:

-

Cell Seeding:

-

Seed cells expressing the target receptor (e.g., β1 or α2) into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For Gi-coupled receptors, add a stimulator of adenylyl cyclase like forskolin.

-

Add increasing concentrations of this compound.

-

Incubate for a defined period at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[18]

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

-

For antagonists, perform the assay in the presence of a known agonist and determine the IC50 of this compound in inhibiting the agonist's effect.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to a GPCR.[19][20][21] It can differentiate between agonists, antagonists, and inverse agonists.[20][21]

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes as described for the radioligand binding assay.

-

-

Assay Setup:

-

In a 96-well plate, add cell membranes, GDP, and increasing concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

-

Incubation and Termination:

-

Incubate at 30°C for a defined time.

-

Terminate the reaction by rapid filtration.

-

-

Data Acquisition and Analysis:

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the amount of bound [35S]GTPγS against the log concentration of this compound to determine EC50 and Emax values.

-

Table 2: Representative Functional Data (Hypothetical)

| Adrenergic Receptor Subtype | Assay | This compound EC50 (nM) | This compound Emax (% of Isoproterenol) |

| β1 | cAMP Accumulation | 45 | 85% (Partial Agonist) |

| β2 | cAMP Accumulation | 18 | 95% (Full Agonist) |

| α2A | [35S]GTPγS Binding | 70 | 75% (Partial Agonist) |

Section 5: Selectivity Profiling

To understand the full pharmacological profile of this compound, it is essential to assess its activity across a panel of adrenergic receptor subtypes and potentially other related receptors. This is crucial for predicting potential on-target and off-target effects.

A comprehensive selectivity profile can be generated by performing competition binding assays and functional assays for all major adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[7][14] The resulting Ki and EC50 values will reveal the relative preference of this compound for each receptor subtype.

Section 6: Data Interpretation and Conclusion

The collective data from binding affinity, functional potency, and selectivity profiling assays will provide a comprehensive in vitro characterization of this compound. This information is invaluable for understanding its mechanism of action and for guiding further drug development efforts. For example, a compound with high affinity and functional potency at a specific receptor subtype, coupled with low activity at other subtypes, would be considered a selective agonist for that receptor.

This guide provides a robust framework for the in vitro characterization of this compound. By adhering to these principles and protocols, researchers can generate high-quality, reproducible data to elucidate the pharmacological properties of this and other novel compounds.

References

- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024-01-01).

- Use and Pharmacological Analysis of Established and Transfected Cell Lines Expressing Adrenergic Receptors.

- Human β2 Adrenergic Receptor Cell Line.

- HiTSeeker beta-2 adrenergic receptor Cell Line. Innoprot.

- RADIOLIGAND BINDING STUDIES OF ADRENERGIC RECEPTORS: New Insights into Molecular and Physiological Regul

- Detection of β-Adrenergic Receptors by Radioligand Binding.

- [35S]GTPgammaS binding in G protein-coupled receptor assays. PubMed.

- Stable Cell Lines.

- GTPγS Binding Assays. NCBI Bookshelf. (2012-05-01).

- GTPγS Binding Assay.

- Adrenergic Drugs.

- Structural Basis of the Selectivity of the β2-Adrenergic Receptor for Fluorinated C

- Adrenergic Receptors | GPCRs / 7-TM Receptors. Tocris Bioscience.

- alpha-Methylepinephrine, a Methyldopa Metabolite That Binds to Alpha-Receptors in R

- Evidence That Alpha-Methylepinephrine Is an Antihypertensive Metabolite of Alpha-Methyldopa - PubMed.

- erythro-alpha-methylepinephrine: preparation and stereoselective binding to adrenergic receptors in r

- This compound | C10H15NO3 | CID 11139. PubChem - NIH.

- Identification and quantification of this compound in human urine. PubMed.

- Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. (2012-05-01).

- cAMP assays in GPCR drug discovery. PubMed. (2017-09-23).

- cAMP assay provides flexibility and stable pharmacology. Revvity.

- Principles of commonly used cAMP assays. (A) A colorimetric competitive....

- (PDF) Synthesis, characterization, development and validation of RP-HPLC method for process related impurity in Nimodipine bulk and formulation.

Sources

- 1. This compound | C10H15NO3 | CID 11139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification and quantification of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence that alpha-methylepinephrine is an antihypertensive metabolite of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (alpha S)-erythro-alpha-methylepinephrine: preparation and stereoselective binding to adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Adrenergic Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]

- 8. criver.com [criver.com]

- 9. researchgate.net [researchgate.net]

- 10. Use and Pharmacological Analysis of Established and Transfected Cell Lines Expressing Adrenergic Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. innoprot.com [innoprot.com]

- 12. Stable Cell Lines – AS ONE INTERNATIONAL [asone-int.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis of the Selectivity of the β2-Adrenergic Receptor for Fluorinated Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

A Technical Guide to the Preliminary Biological Evaluation of N-Methylepinephrine

Abstract

N-Methylepinephrine, a methylated derivative of the endogenous catecholamine epinephrine, represents an intriguing pharmacological tool with underexplored biological activity. This technical guide provides a comprehensive framework for the preliminary in vitro and ex vivo characterization of this compound, focusing on its interaction with the adrenergic receptor system. As Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust and logical experimental workflow. We will detail methodologies for assessing receptor binding affinity, functional agonism and antagonism, downstream signaling pathway activation, and physiological tissue responses. This guide is intended for researchers, scientists, and drug development professionals seeking to initiate a systematic evaluation of novel sympathomimetic compounds.

Introduction: The Rationale for Studying this compound

The adrenergic system, comprising a family of nine G protein-coupled receptors (GPCRs) activated by epinephrine and norepinephrine, is a cornerstone of cardiovascular, respiratory, and metabolic regulation.[1] These receptors are classified into α1 (Gq-coupled), α2 (Gi-coupled), and β (primarily Gs-coupled) subtypes, each initiating distinct intracellular signaling cascades.[2] While the pharmacology of primary catecholamines is well-established, their methylated metabolites and synthetic analogs offer potential for altered receptor selectivity, potency, and duration of action.[3]

This compound (CAS 554-99-4) is structurally similar to epinephrine, with the key difference being the addition of a second methyl group to the amine (a dimethylamino group).[4] This seemingly minor modification can profoundly impact its interaction with the orthosteric binding pocket of adrenergic receptors, potentially altering its affinity and efficacy profile compared to its parent compound. Preliminary studies are therefore essential to define its fundamental pharmacological properties.

This guide outlines a three-part investigative workflow designed to answer the following core questions:

-

Receptor Affinity & Selectivity: To which adrenergic receptor subtypes does this compound bind, and with what affinity?

-

Functional Activity: Does binding translate to receptor activation (agonism), blockade (antagonism), or partial activation?

-

Physiological Response: Do the in vitro findings correlate with measurable effects in a physiological tissue system?

Part I: In Vitro Characterization of Receptor Interaction

The foundational step in characterizing a novel ligand is to determine its binding profile and functional potency at its putative targets. We will utilize recombinant cell lines, each stably expressing a single human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2), to ensure target specificity and eliminate confounding variables from endogenous receptors.

Workflow for In Vitro Characterization

The overall logic of the in vitro workflow is to first establish binding and then to probe the functional consequences of that binding.

Caption: Hypothetical β-Adrenergic signaling cascade activated by this compound.

Part III: Ex Vivo Assessment of Physiological Function

Isolated tissue bath experiments are a classical pharmacological tool that bridges the gap between molecular assays and whole-organism physiology. [5][6]They allow for the measurement of concentration-dependent changes in the contractility of smooth muscle, providing a powerful validation of in vitro findings. [7][8]

Methodology: Isolated Rat Thoracic Aorta Assay

This model is excellent for assessing α1-adrenergic receptor-mediated vasoconstriction.

Protocol: Vasoconstriction in Isolated Aortic Rings [5][6]

-

Tissue Preparation:

-

Humanely euthanize a male Sprague-Dawley rat according to approved institutional protocols.

-

Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit physiological salt solution (PSS).

-

Clean the aorta of adherent tissue and cut it into 3-4 mm rings.

-

-

Mounting:

-

Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber containing PSS.

-

The chamber should be maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the upper hook to an isometric force transducer, which is linked to a data acquisition system.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams, washing with fresh PSS every 15-20 minutes.

-

Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl).

-

Wash the tissue and allow it to return to baseline.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable baseline is achieved, add this compound to the bath in a cumulative, log-incremental fashion (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Allow the response to each concentration to plateau before adding the next.

-

Record the change in isometric tension.

-

-

Data Analysis:

-

Express the contraction at each concentration as a percentage of the maximum contraction induced by a reference α1-agonist like phenylephrine.

-

Plot the percentage contraction against the log concentration of this compound to determine its EC50 and Emax in a physiological context.

-

Conclusion and Future Directions

This guide outlines a logical and robust preliminary workflow for characterizing the biological activity of this compound. By systematically determining its receptor binding affinity, functional potency, and effect on a physiological system, a foundational pharmacological profile can be established.

The results of these studies will dictate future directions. For instance, if this compound shows high selectivity for a particular receptor subtype, subsequent studies could explore its effects in more complex disease models relevant to that receptor's function (e.g., cardiac models for β1 selectivity, asthma models for β2 selectivity). Conversely, a lack of significant activity might deprioritize the compound for further development. This structured approach ensures that research efforts are guided by empirical data, maximizing efficiency in the early stages of drug discovery and pharmacological investigation.

References

-

S. J. D. et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Functional Studies with Human Isolated Tissues to Better Predict Clinical Safety and Efficacy. Retrieved from [Link]

-

Kobilka, B. K. (n.d.). Structural insights into adrenergic receptor function and pharmacology. Trends in Pharmacological Sciences. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

-

L. A. et al. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]

-

Cleveland Clinic Journal of Medicine. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. Retrieved from [Link]

-

Revvity. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]

-

W. J. et al. (2012). Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. Cardiology Research and Practice. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments. Retrieved from [Link]

-

F.A. Davis PT Collection. (n.d.). Adrenergic Drugs. Retrieved from [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved from [Link]

-

Semantic Scholar. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. Retrieved from [Link]

-

Interchim. (n.d.). Fluo-4,Ca2+ indicators. Retrieved from [Link]

-

G. K. et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Detection of β-Adrenergic Receptors by Radioligand Binding. Retrieved from [Link]

-

Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]

-

Scireq. (n.d.). Tissue Baths in Respiratory Disease Models. Retrieved from [Link]

-

REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

-

J. D. et al. (2015). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]

-

D. R. et al. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Cell. Retrieved from [Link]

-

Goldberg, M. R. et al. (1981). alpha-Methylepinephrine, a Methyldopa Metabolite That Binds to Alpha-Receptors in Rat Brain. European Journal of Pharmacology. Retrieved from [Link]

-

Goldberg, M. R. et al. (1982). Evidence That Alpha-Methylepinephrine Is an Antihypertensive Metabolite of Alpha-Methyldopa. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Tung, C. S. et al. (1983). Central and peripheral cardiovascular effects of alpha-methylepinephrine. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

D. K. et al. (2023). Adrenergic Drugs. StatPearls. Retrieved from [Link]

-

Frishman, W. H. (1984). New perspectives in cardiopulmonary therapeutics: receptor-selective adrenergic drugs. Proceedings of the Society for Experimental Biology and Medicine. Retrieved from [Link]

-

Chapman, N. B. et al. (1965). THE SYNTHESIS, REACTIVITY, AND PHARMACOLOGICAL PROPERTIES OF SOME SUBSTITUTED NN-DIMETHYL-2-HALOGENO-2-PHENYLETHYLAMINES, AND RELATED COMPOUNDS. Proceedings of the Royal Society of London. Series B - Biological Sciences. Retrieved from [Link]

-

Rodrigues, P. et al. (2022). Adrenoceptors Modulate Cholinergic Synaptic Transmission at the Neuromuscular Junction. International Journal of Molecular Sciences. Retrieved from [Link]

-

Y. et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules. Retrieved from [Link]

Sources

- 1. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New perspectives in cardiopulmonary therapeutics: receptor-selective adrenergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H15NO3 | CID 11139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scireq.com [scireq.com]

- 8. reprocell.com [reprocell.com]

N-Methylepinephrine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of N-Methylepinephrine, a critical sympathomimetic amine and a metabolite of significant pharmacological interest. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, mechanism of action, and practical experimental considerations for this compound. We will explore its interaction with adrenergic receptors, its role as an active metabolite of methyldopa, and provide detailed protocols for its application in a research setting. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insight.

Core Compound Identification and Properties

This compound, also known as N-methyladrenaline, is a catecholamine and a derivative of epinephrine. Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 554-99-4 | [1][2][3] |

| Molecular Weight | 197.23 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][2] |

| IUPAC Name | 4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol | [1] |

| Synonyms | N-Methyladrenaline, Methadren, α-((dimethylamino)methyl)-3,4-dihydroxybenzyl alcohol | [1][2] |

| EC Number | 209-078-2 | [3] |

| Physical Form | Crystals (DL-Form from alcohol + ethyl acetate) | [2] |

| Melting Point | 142-143°C (DL-Form) | [2] |

Pharmacology and Mechanism of Action

This compound's primary mechanism of action involves its interaction with the adrenergic system, albeit with a distinct receptor affinity profile compared to its parent compound, epinephrine. It is recognized as a key active metabolite of the antihypertensive drug methyldopa, contributing significantly to its therapeutic effects.[2][5]

Adrenergic Receptor Binding Profile

This compound demonstrates a complex interaction with both α- and β-adrenergic receptors. Radioligand binding studies have elucidated its specific affinities:

-

α-Adrenergic Receptors: It shows a higher selectivity for α2-adrenoceptors over α1-adrenoceptors.[4] Its potency in competing for α2-receptors is comparable to that of norepinephrine.[5] This interaction at central α2-receptors is believed to mediate its hypotensive effects.[1]

-

β-Adrenergic Receptors: this compound is a potent β-adrenoceptor agonist, with a remarkable selectivity for β2-adrenoceptors—approximately 500-fold higher than for β1-adrenoceptors.[4] This potent β2 activity contributes to vasodilation.[4]

This unique receptor profile—preferential α2 and potent β2 agonism—underpins its centrally-acting depressor and blood pressure-lowering effects, which are more potent than those of epinephrine when administered centrally.[2][5]

Biosynthesis and Role as a Metabolite

This compound is synthesized endogenously from α-methylnorepinephrine, a primary metabolite of methyldopa. This conversion is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), the same enzyme that converts norepinephrine to epinephrine.[5][6][7] This biosynthetic step is critical, as it transforms the precursor into a more potent, centrally active antihypertensive agent.[5]

Caption: Biosynthetic pathway of this compound from Methyldopa.

Signaling Pathway Activation

Upon binding to its target receptors, this compound initiates downstream signaling cascades. Its agonism at α2-adrenergic receptors, which are Gi-protein coupled, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately a reduction in sympathetic outflow from the central nervous system. Conversely, its potent agonism at β2-adrenergic receptors, which are Gs-protein coupled, stimulates adenylyl cyclase, increases cAMP, and activates protein kinase A (PKA), leading to smooth muscle relaxation and vasodilation in peripheral tissues.

Caption: Workflow for this compound in a radioligand binding assay.

Step-by-Step Protocol: Stock Solution Preparation

Objective: To prepare a highly accurate 10 mM stock solution of this compound suitable for serial dilution in downstream assays.

Causality: A precise stock solution is paramount for accurate determination of binding affinities (Ki) or potency (IC50/EC50). Errors in this initial step will propagate through all subsequent dilutions and calculations. Using an appropriate solvent and accounting for the molecular weight are critical for achieving the target molarity.

Materials:

-

This compound powder (MW: 197.23 g/mol )

-

Analytical balance (readable to 0.01 mg)

-

1.5 mL microcentrifuge tubes

-

Calibrated micropipettes

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Vortex mixer

Methodology:

-

Mass Calculation: Accurately weigh approximately 1.97 mg of this compound powder using an analytical balance.

-

Rationale: Targeting a mass close to the molecular weight in mg for a 1 mL final volume simplifies the molarity calculation to 10 mM. For example, weighing 1.9723 mg and dissolving it in 1 mL of solvent yields a 10 mM solution.

-

-

Solubilization: Transfer the weighed powder into a 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity DMSO.

-